

An In-depth Technical Guide to 4-Hydrazinylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-hydrazinylbenzenesulfonamide
Hydrochloride

Cat. No.: B021676

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical development.^[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.^{[1][2]} Its chemical structure, featuring a hydrazine group attached to a benzenesulfonamide moiety, imparts it with versatile reactivity for the synthesis of heterocyclic compounds and other derivatives with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][3]} The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various synthetic protocols.^{[1][3]}

Chemical Properties

This section details the key chemical and physical properties of **4-hydrazinylbenzenesulfonamide hydrochloride**.

General Properties

Property	Value	Source(s)
CAS Number	17852-52-7	[3] [4] [5]
Molecular Formula	C ₆ H ₁₀ ClN ₃ O ₂ S	[5] [6]
Molecular Weight	223.68 g/mol	[6] [7]
Appearance	White to light yellow crystalline powder	[3] [8]
Melting Point	149-152 °C (lit.), 204 °C (decomp)	[7] [8]
Solubility	Soluble in water. Slightly soluble in Methanol (with heating).	[8]
Hygroscopicity	Hygroscopic	[8]

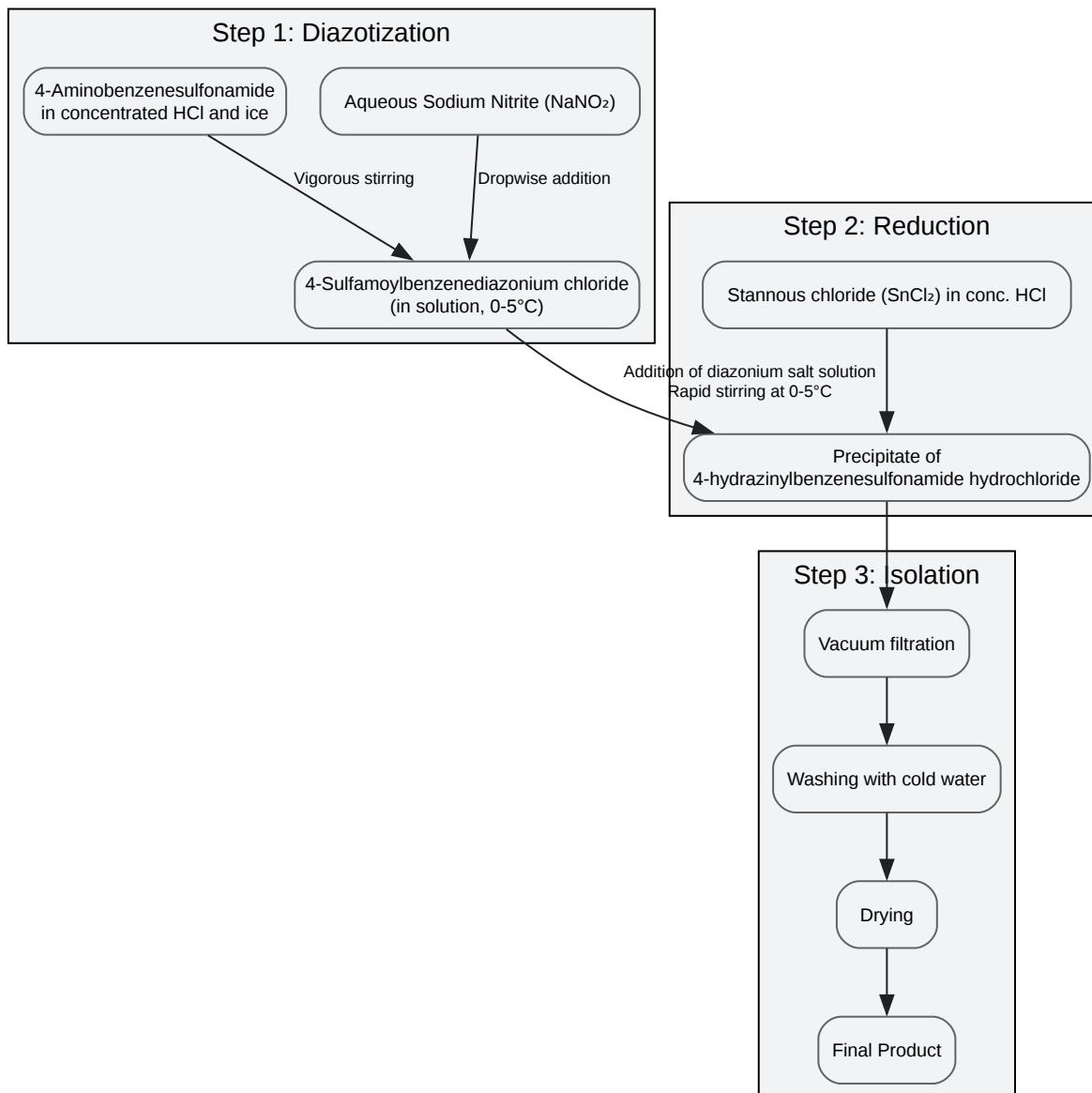
Spectral Data

While comprehensive spectral analysis with full peak assignments is not readily available in the public domain, the following characteristic peaks have been reported:

Spectroscopy	Data	Source(s)
¹ H NMR (DMSO-d ₆)	δ 8.2 (s, 1H, SO ₂ NH ₂), δ 6.9–7.4 (m, 4H, aromatic), δ 4.1 (s, 2H, NH ₂)	[1]
FT-IR	Key peaks at 3330 cm ⁻¹ (N–H stretch), 1624 cm ⁻¹ (C=N), and 1190 cm ⁻¹ (S=O)	[1]

Note: A specific experimental pKa value for **4-hydrazinylbenzenesulfonamide hydrochloride** is not widely reported. However, computational methods exist for the accurate prediction of pKa values for sulfonamide drugs.[\[9\]](#) Mass spectrometry data with detailed fragmentation patterns is also not readily available.

Experimental Protocols


Detailed methodologies for the synthesis of **4-hydrazinylbenzenesulfonamide hydrochloride** are crucial for its application in research and development. Two common synthetic routes are outlined below.

Synthesis from 4-Aminobenzenesulfonamide (Sulfanilamide)

This method involves the diazotization of sulfanilamide followed by reduction.

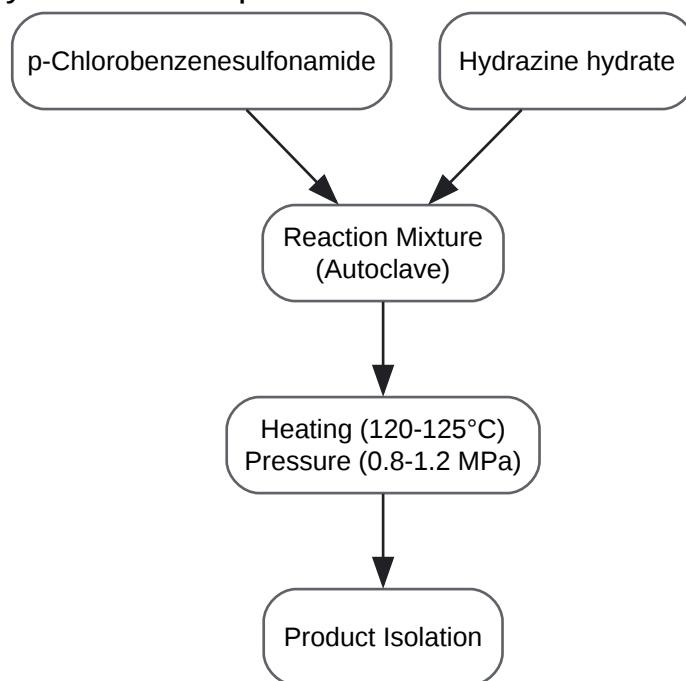
Experimental Workflow:

Synthesis from 4-Aminobenzenesulfonamide

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-hydrazinylbenzenesulfonamide hydrochloride** from 4-aminobenzenesulfonamide.

Methodology:


- **Diazotization:** 4-Aminobenzenesulfonamide (20 mmol) is dissolved in concentrated hydrochloric acid (10 mL) and crushed ice (20 g) to maintain a temperature below 5°C.[1] An aqueous solution of sodium nitrite (20 mmol) is then added dropwise under vigorous stirring. The reaction is complete when a clear solution is formed, typically within 30-60 minutes, yielding 4-sulfamoylbenzenediazonium chloride in solution.[1]
- **Reduction:** The freshly prepared diazonium salt solution is added to a rapidly stirred solution of stannous chloride ($\text{SnCl}_2 \cdot \text{H}_2\text{O}$, 10 g) in concentrated hydrochloric acid (10 mL) at 0–5°C. [1] Precipitation of the product occurs, and the mixture is typically left to stand overnight to ensure complete reduction.[1]
- **Isolation:** The solid product is collected by vacuum filtration, washed with cold water, and dried to yield **4-hydrazinylbenzenesulfonamide hydrochloride**.[1]

Synthesis from p-Chlorobenzenesulfonamide

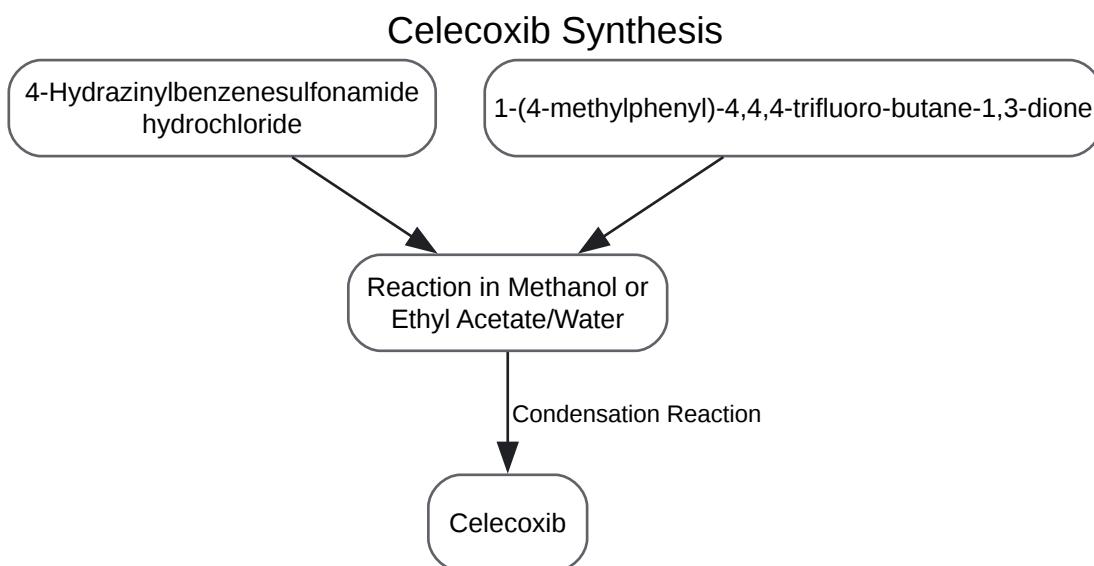
This alternative route involves the direct substitution of the chloro group with hydrazine.

Experimental Workflow:

Synthesis from p-Chlorobenesulfonamide

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-hydrazinylbenzenesulfonamide hydrochloride** from p-chlorobenesulfonamide.


Methodology:

- Reaction Setup: p-Chlorobenesulfonamide and hydrazine hydrate (in a molar ratio of approximately 1:8 to 1:15) are added to an autoclave.[10]
- Reaction Conditions: The autoclave is heated to 120-125°C, and the pressure is maintained at 0.8-1.2 MPa.[10] The reaction is monitored until the p-chlorobenesulfonamide is consumed.
- Product Isolation: Upon completion, the reaction mixture is worked up to isolate the **4-hydrazinylbenzenesulfonamide hydrochloride**. This method is reported to be suitable for industrialized production with high yield and purity.[10]

Application in Drug Synthesis: The Case of Celecoxib

A primary application of **4-hydrazinylbenzenesulfonamide hydrochloride** is as a key intermediate in the synthesis of Celecoxib, a selective COX-2 inhibitor.

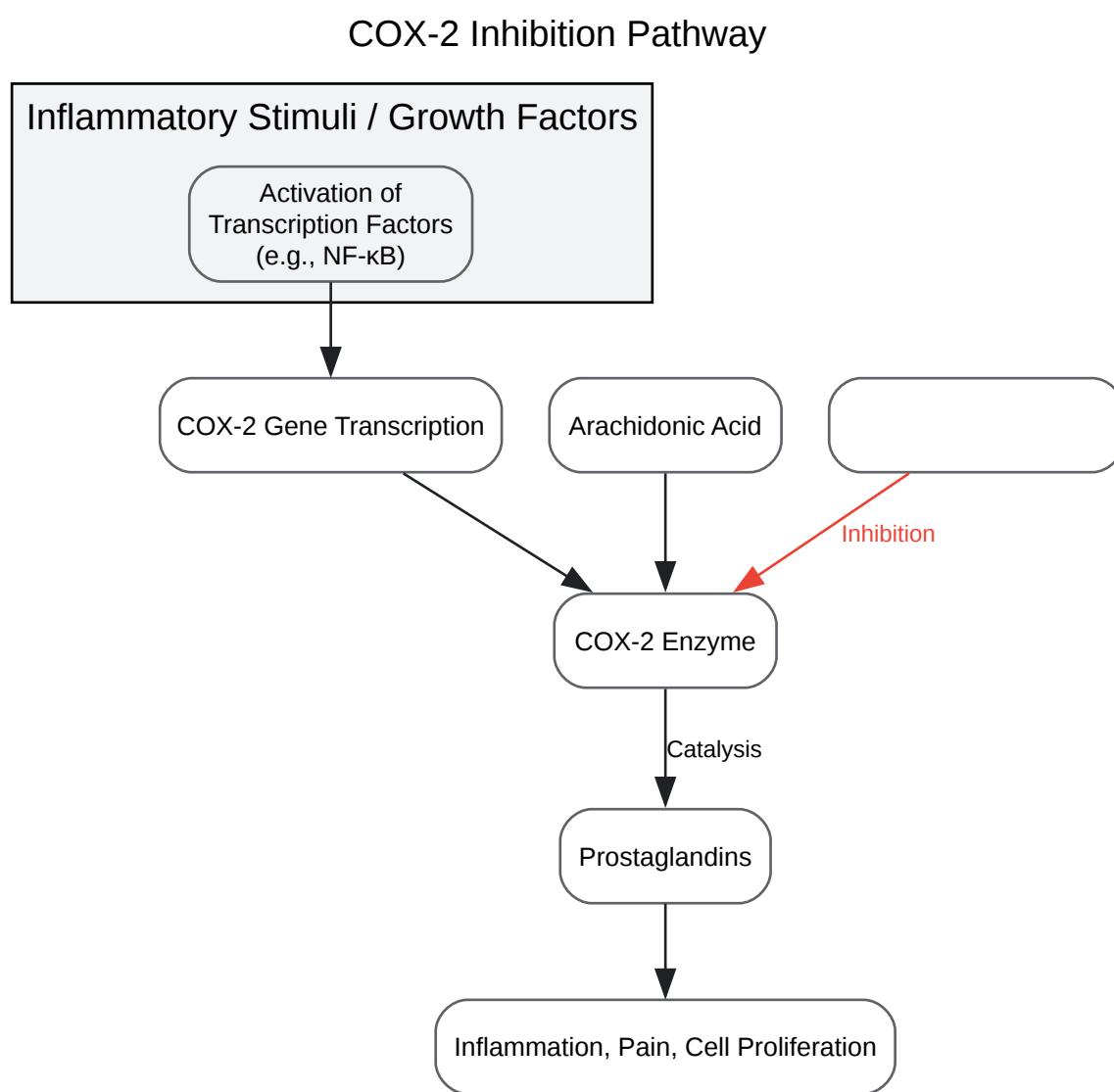
Synthesis of Celecoxib:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for Celecoxib using **4-hydrazinylbenzenesulfonamide hydrochloride**.

Methodology:

The synthesis involves the condensation of **4-hydrazinylbenzenesulfonamide hydrochloride** with 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.^[11] The reaction can be carried out in a solvent system such as methanol or a mixture of ethyl acetate and water, followed by heating.^[11] The resulting Celecoxib can then be purified by crystallization.


Biological Relevance and Signaling Pathways

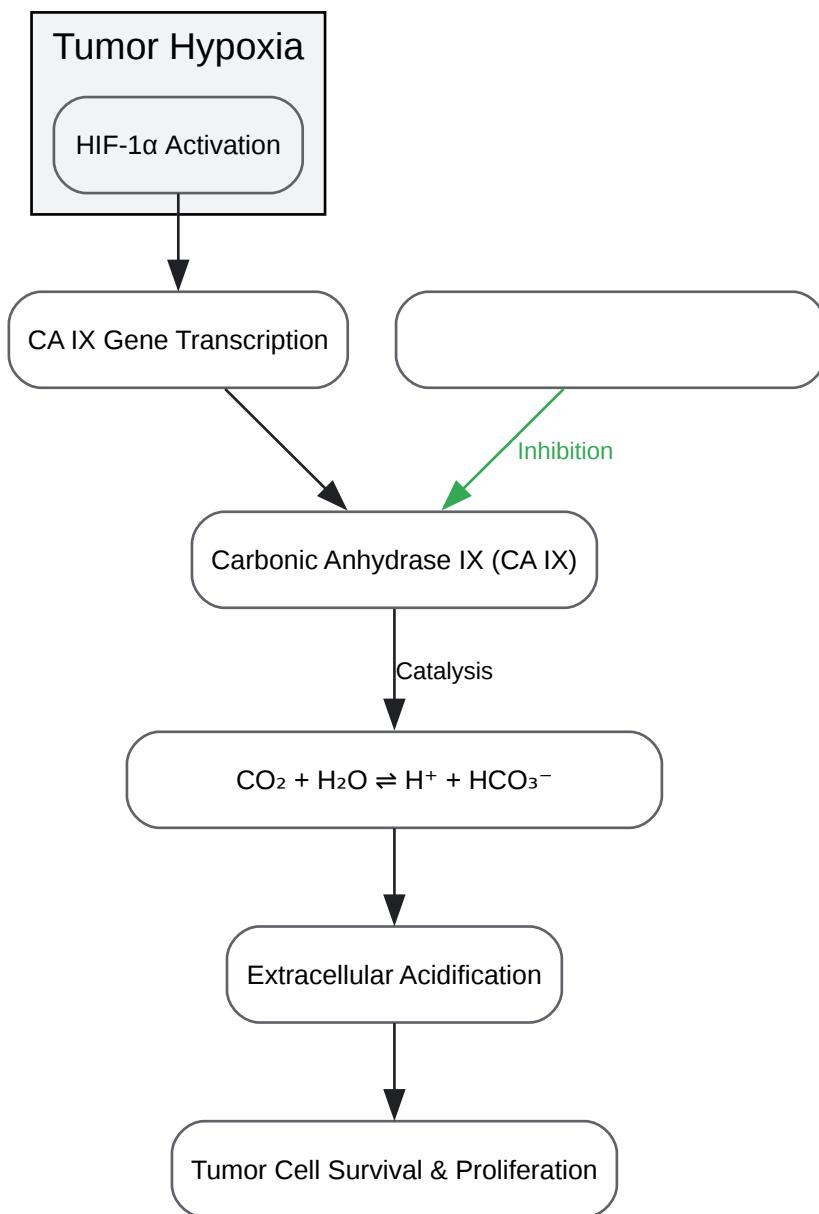
While **4-hydrazinylbenzenesulfonamide hydrochloride** is primarily a synthetic intermediate, its derivatives exhibit significant biological activities by targeting specific enzymes and signaling

pathways.

COX-2 Inhibition Pathway

Derivatives of 4-hydrazinylbenzenesulfonamide, such as Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is typically induced during inflammation and in various cancers, where it catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation.

[Click to download full resolution via product page](#)


Caption: Simplified signaling pathway of COX-2 and its inhibition by Celecoxib.

By inhibiting COX-2, these compounds block the production of prostaglandins, thereby reducing inflammation and pain.[\[12\]](#) In the context of cancer, COX-2 inhibition can suppress tumor growth by inhibiting angiogenesis and promoting apoptosis.[\[13\]](#) The anti-inflammatory mechanism of COX-2 inhibitors is also linked to the inhibition of the NF-κB pathway.[\[12\]](#)

Carbonic Anhydrase IX Inhibition Pathway

Derivatives of 4-hydrazinylbenzenesulfonamide have also been investigated as inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly overexpressed in many types of hypoxic tumors.[\[14\]](#) It plays a crucial role in pH regulation in the tumor microenvironment, which is essential for cancer cell survival and proliferation.[\[15\]](#)

Carbonic Anhydrase IX Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: The role of Carbonic Anhydrase IX in tumors and its inhibition.

Inhibition of CA IX by sulfonamide-based compounds disrupts the pH balance within the tumor, leading to an accumulation of acidic byproducts and creating an unfavorable environment for cancer cell survival.[15] This can hinder tumor growth and enhance the efficacy of other cancer therapies.[15]

Conclusion

4-Hydrazinylbenzenesulfonamide hydrochloride is a cornerstone intermediate for the synthesis of a variety of pharmacologically active compounds. Its well-defined chemical properties and established synthetic protocols make it a valuable tool for researchers and drug development professionals. The biological activities of its derivatives, particularly as inhibitors of COX-2 and carbonic anhydrase IX, highlight the importance of this chemical scaffold in the ongoing development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the core chemical properties, experimental methodologies, and biological relevance of **4-hydrazinylbenzenesulfonamide hydrochloride**, serving as a foundational resource for its application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-hydrazinylbenzenesulfonamide Hydrochloride | 17852-52-7 | Benchchem [benchchem.com]
- 2. nbino.com [nbino.com]
- 3. CAS 17852-52-7: 4-Hydrazinylbenzenesulfonamide hydrochloride [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 4-Hydrazinobenzenesulfonamide Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 4-Hydrazinylbenzenesulfonamide hydrochloride | C6H10CIN3O2S | CID 2794567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]
- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]
- 11. zenodo.org [zenodo.org]
- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydrazinylbenzenesulfonamide Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021676#4-hydrazinylbenzenesulfonamide-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com